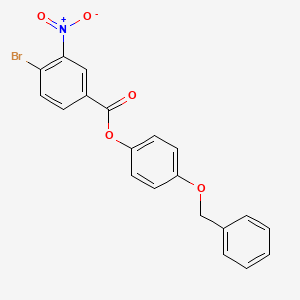![molecular formula C21H26N2O2 B10890562 N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE is a synthetic organic compound with the molecular formula C21H26N2O2 and a molecular weight of 338.44334 g/mol This compound is characterized by the presence of two 3,4-dimethylbenzoyl groups attached to an amino-methylethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoic acid and an amine derivative.
Amidation Reaction: The 3,4-dimethylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with the amine derivative to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of N1-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~1~-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE can be compared with other similar compounds, such as:
N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide: This compound shares a similar structure but may have different functional groups or substituents.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: These compounds have different core structures but may exhibit similar biological activities.
The uniqueness of N1-{2-[(3,4-DIMETHYLBENZOYL)AMINO]-1-METHYLETHYL}-3,4-DIMETHYLBENZAMIDE lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethylbenzoyl)amino]propyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-13-6-8-18(10-15(13)3)20(24)22-12-17(5)23-21(25)19-9-7-14(2)16(4)11-19/h6-11,17H,12H2,1-5H3,(H,22,24)(H,23,25) |
InChI Key |
SINARXNJESVRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)NC(=O)C2=CC(=C(C=C2)C)C)C |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)
![{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)

![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
![(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid](/img/structure/B10890519.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)

![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
methanone](/img/structure/B10890549.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
